molecular formula C30H31NO6S B11005867 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate

Cat. No.: B11005867
M. Wt: 533.6 g/mol
InChI Key: LBKBGRLJVUBTRF-NGOKVRLYSA-N
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Description

3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as 4-methylcoumarin, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the sulfonylated intermediate with 3-methyl-2-amino pentanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the chromen core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound can be explored for its therapeutic potential. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • Butyl [(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Compared to similar compounds, 3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}PENTANOATE stands out due to its unique combination of functional groups. The presence of both the chromen core and the sulfonyl-amino pentanoate moiety provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H31NO6S

Molecular Weight

533.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C30H31NO6S/c1-5-20(3)28(31-38(34,35)24-14-11-19(2)12-15-24)30(33)36-23-13-16-25-21(4)26(29(32)37-27(25)18-23)17-22-9-7-6-8-10-22/h6-16,18,20,28,31H,5,17H2,1-4H3/t20-,28+/m1/s1

InChI Key

LBKBGRLJVUBTRF-NGOKVRLYSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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